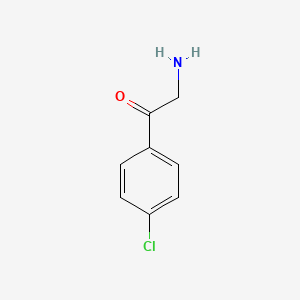

2-Amino-1-(4-chlorophenyl)ethanone

CAS No.: 5467-71-0; 7644-03-3

Cat. No.: VC5433472

Molecular Formula: C8H8ClNO

Molecular Weight: 169.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5467-71-0; 7644-03-3 |

|---|---|

| Molecular Formula | C8H8ClNO |

| Molecular Weight | 169.61 |

| IUPAC Name | 2-amino-1-(4-chlorophenyl)ethanone |

| Standard InChI | InChI=1S/C8H8ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5,10H2 |

| Standard InChI Key | KIFWACLIANOVDG-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)CN)Cl |

Introduction

Structural and Molecular Characteristics

2-Amino-1-(4-chlorophenyl)ethanone features a phenyl ring substituted with a chlorine atom at the para position and an aminoethylketone moiety. Key molecular attributes include:

The chlorine atom enhances lipophilicity, influencing interactions with biological targets, while the amino and carbonyl groups enable diverse chemical transformations .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

-

Nitropropene Formation: 4-Chlorobenzaldehyde reacts with nitromethane under basic conditions to yield 4-chlorophenyl-2-nitropropene.

-

Catalytic Reduction: The nitropropene intermediate undergoes hydrogenation using palladium on carbon (Pd/C) to produce 2-amino-1-(4-chlorophenyl)ethanone.

Industrial Production

Industrial methods optimize efficiency through:

-

Continuous Flow Reactors: Enhance reaction control and yield.

-

Asymmetric Hydrogenation: Chiral catalysts (e.g., Ru-BINAP) produce enantiopure derivatives for pharmaceutical applications.

| Method | Conditions | Yield |

|---|---|---|

| Nitropropene Reduction | H₂, Pd/C, EtOH, 25°C | 75–85% |

| Microwave-Assisted | Reduced time, higher purity | 90%+ |

Chemical Reactivity

Key Reactions

-

Oxidation:

-

Reduction:

-

Reagents: NaBH₄ or LiAlH₄.

-

Products: 2-Amino-1-(4-chlorophenyl)ethanol.

-

-

Substitution:

Comparative Reactivity

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | 4-Chlorophenylglyoxal |

| Reduction | LiAlH₄/THF | (R)-2-Amino-1-(4-chlorophenyl)ethanol |

| Substitution | NH₃/EtOH | 2-Amino-4-chloroaniline |

| Derivative | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 5e (Chalcone analog) | MDA-MB-231 (Breast) | 0.4 |

| 5l (Nitro-substituted) | HeLa (Cervical) | 0.5 |

Enzyme Interactions

-

Monoamine Oxidase (MAO) Inhibition: Modulates neurotransmitter metabolism.

-

Urease Inhibition: IC₅₀: 23.8 µM (Compound 4d).

Applications in Scientific Research

Pharmaceutical Intermediates

-

Analgesics: Precursor to tramadol-like compounds.

-

Antivirals: Investigated for HIV protease inhibition.

Agrochemical Development

-

Herbicides: Chlorophenyl derivatives target plant acetyl-CoA carboxylase.

-

Pesticides: Nitrile derivatives show insecticidal activity .

Material Science

-

Ligands in Catalysis: Chiral variants facilitate asymmetric synthesis.

| Hazard | Precaution |

|---|---|

| Skin/Irritation (H315) | Use nitrile gloves, lab coat |

| Eye Damage (H319) | Wear safety goggles |

| Storage | 2–8°C in airtight containers |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume